8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine
Descripción
Propiedades
Número CAS |
88875-09-6 |
|---|---|
Fórmula molecular |
C15H14ClN3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
8-benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-10-8-14(16)19-11(2)18-13(15(19)17-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Clave InChI |
YTWYORRFZBALKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N=C(N2C(=C1)Cl)C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 2,6-dimethyl-4-chloropyrimidine with benzylamine followed by cyclization can yield the desired compound. The reaction typically requires the use of a suitable solvent, such as ethanol or acetonitrile, and may be catalyzed by an acid or base.
Industrial Production Methods: Industrial production of 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Aplicaciones Científicas De Investigación
Chemistry: 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.
Medicine: The compound’s potential medicinal properties are of significant interest. It has been explored for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a valuable candidate for drug development.
Industry: In the industrial sector, 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mecanismo De Acción
The mechanism of action of 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Core Structure and Substitution Patterns
The imidazo[1,5-a]pyrimidine core differs from pyrazolo[1,5-a]pyrimidine by replacing the pyrazole ring with an imidazole. For example:
- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 7-morpholin-4-yl-substituted analogs) are optimized for PI3Kδ inhibition via the "morpholine-pyrimidine" motif, where substituents at C(7) enhance isoform selectivity .
- Imidazo[1,5-a]pyrimidine derivatives , such as the target compound, feature substitutions at C(8) (benzyl) and C(4) (chloro), which may confer distinct steric and electronic effects compared to pyrazolo analogs.
Table 1: Substituent Effects in Bicyclic Pyrimidine Derivatives
Table 2: Comparative Bioactivity of Bicyclic Pyrimidines
| Compound | Core | Key Substituents | Target IC50 (nM) | Selectivity |
|---|---|---|---|---|
| GDC-0941 (pyrazolo) | Pyrazolo[1,5-a]pyrimidine | C(7)-morpholine | PI3Kδ: 3.0 | Pan-PI3K |
| 5-Indole-pyrazolo analog | Pyrazolo[1,5-a]pyrimidine | C(5)-indole | PI3Kδ: 1.5 | δ-Selective |
| 8-Benzyl-4-chloro-imidazo | Imidazo[1,5-a]pyrimidine | C(8)-benzyl, C(4)-chloro | Not reported | Undetermined |
Structural and Electronic Properties
The imidazo[1,5-a]pyrimidine core likely exhibits similar aromaticity but may differ in hydrogen-bonding capacity due to the imidazole’s additional nitrogen.
Actividad Biológica
8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structure features a fused bicyclic system with a benzyl group at the 8-position, a chlorine atom at the 4-position, and two methyl groups at the 2- and 6-positions, which contribute to its bioactivity.
| Property | Details |
|---|---|
| CAS No. | 88875-09-6 |
| Molecular Formula | C15H14ClN3 |
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | 8-benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine |
| InChI Key | YTWYORRFZBALKY-UHFFFAOYSA-N |
The biological activity of 8-benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit the activity of various enzymes and receptors, which can disrupt cellular signaling pathways. For instance, it may inhibit certain kinases or proteases that are crucial for cell survival and proliferation, particularly in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown promising results in inhibiting multi-resistant strains of Escherichia coli and Staphylococcus aureus, making it a candidate for further investigation in drug development aimed at combating antibiotic resistance .
Anticancer Potential
The anticancer properties of 8-benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine have also been explored. Studies suggest that the compound may induce apoptosis in cancer cells through its inhibitory effects on specific signaling pathways. The structure-activity relationship (SAR) analyses reveal that modifications to the compound can enhance its cytotoxic effects against various cancer cell lines .
Case Studies
- Antibacterial Activity : A study evaluated a series of related compounds derived from pyrimidines and found that those structurally similar to 8-benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine exhibited significant antibacterial activity against resistant strains. The study employed minimum inhibitory concentration (MIC) assays to quantify effectiveness .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound could effectively reduce cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases, highlighting its potential as an anticancer agent .
Q & A
Basic Research: Synthesis and Structural Characterization
Q: What are the most reliable synthetic routes for 8-benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine, and how can purity be optimized? A: The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with benzyl-containing reagents under controlled conditions. Key steps include halogenation (e.g., chlorination at position 4) and benzyl group introduction via nucleophilic substitution or coupling reactions. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization using polar aprotic solvents like DMF or ethanol. Structural validation should employ -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm substituent positions and rule out regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
